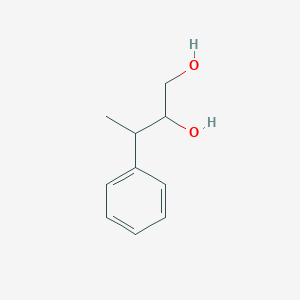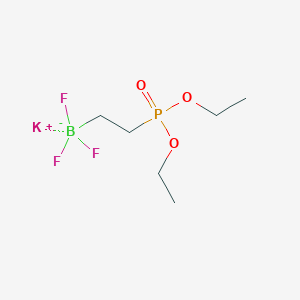
Potassium (2-(diethoxyphosphoryl)ethyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium diethyl [2-(trifluoroboranuidyl)ethyl]phosphonate is a chemical compound with the molecular formula C6H14BF3O3P.K. It is known for its unique structure, which includes a trifluoroborate group and a phosphonate group. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium diethyl [2-(trifluoroboranuidyl)ethyl]phosphonate can be synthesized through a series of chemical reactions. One common method involves the reaction of diethyl phosphite with a suitable boron reagent under controlled conditions. The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of potassium diethyl [2-(trifluoroboranuidyl)ethyl]phosphonate involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems for precise control of reaction conditions. The final product is purified using techniques such as crystallization or chromatography to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium diethyl [2-(trifluoroboranuidyl)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: It can be reduced to form phosphonate derivatives with different oxidation states.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out in solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions include various phosphonate derivatives, which can be further utilized in different chemical processes .
Applications De Recherche Scientifique
Potassium diethyl [2-(trifluoroboranuidyl)ethyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which potassium diethyl [2-(trifluoroboranuidyl)ethyl]phosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroborate group can participate in coordination chemistry, while the phosphonate group can form strong bonds with metal ions. These interactions can influence various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium diethyl [2-(trifluoromethyl)ethyl]phosphonate
- Potassium diethyl [2-(difluoroboranuidyl)ethyl]phosphonate
- Potassium diethyl [2-(fluoroboranuidyl)ethyl]phosphonate
Uniqueness
Potassium diethyl [2-(trifluoroboranuidyl)ethyl]phosphonate is unique due to the presence of the trifluoroborate group, which imparts distinct chemical properties such as increased stability and reactivity under certain conditions. This makes it a valuable reagent in various chemical transformations .
Propriétés
Formule moléculaire |
C6H14BF3KO3P |
|---|---|
Poids moléculaire |
272.05 g/mol |
Nom IUPAC |
potassium;2-diethoxyphosphorylethyl(trifluoro)boranuide |
InChI |
InChI=1S/C6H14BF3O3P.K/c1-3-12-14(11,13-4-2)6-5-7(8,9)10;/h3-6H2,1-2H3;/q-1;+1 |
Clé InChI |
RCBLHQYWVILNCC-UHFFFAOYSA-N |
SMILES canonique |
[B-](CCP(=O)(OCC)OCC)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



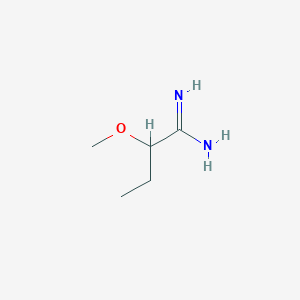
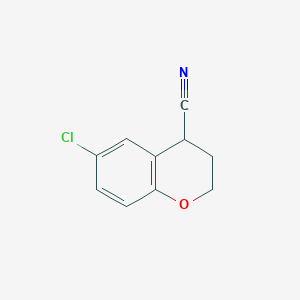
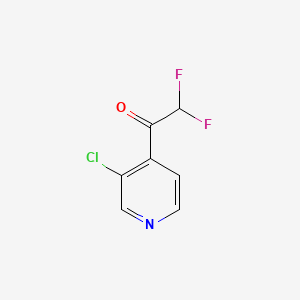
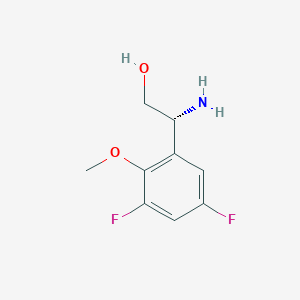
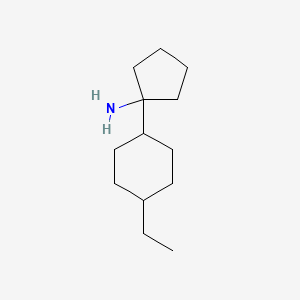

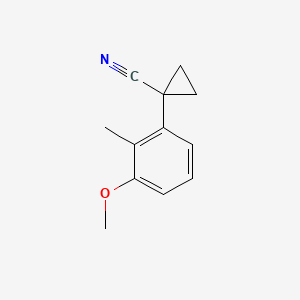
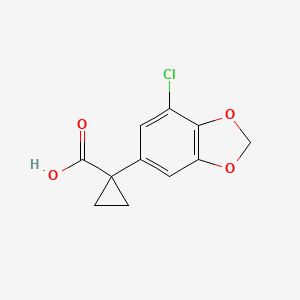
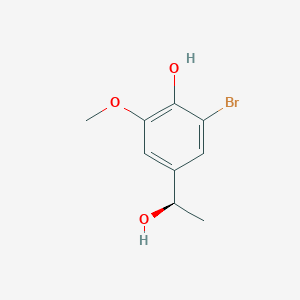
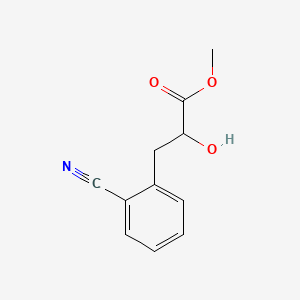
![4-[3-(aminooxy)propyl]Morpholine](/img/structure/B13608734.png)
![5-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B13608735.png)
